

Methyl 1-methylpyrrole-2-carboxylate: A Versatile Building Block in Modern Organic Synthesis

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Compound of Interest

Compound Name: *Methyl 1-methylpyrrole-2-carboxylate*

Cat. No.: *B1267042*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-methylpyrrole-2-carboxylate is a heterocyclic compound that has garnered significant attention in the field of organic synthesis, particularly in the development of novel therapeutic agents. Its rigid pyrrole core, substituted with a reactive carboxylate group, makes it an invaluable scaffold for the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, properties, and applications of **Methyl 1-methylpyrrole-2-carboxylate**, with a focus on its role as a key building block in medicinal chemistry.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis. The key data for **Methyl 1-methylpyrrole-2-carboxylate** are summarized below.

Property	Value	Reference
Molecular Formula	C ₇ H ₉ NO ₂	[1]
Molecular Weight	139.15 g/mol	[1]
CAS Number	37619-24-2	[1]
Appearance	Not explicitly stated, likely a solid or oil	
Boiling Point	Not available	
Melting Point	Not available	
Solubility	Soluble in common organic solvents	

Spectroscopic Data:

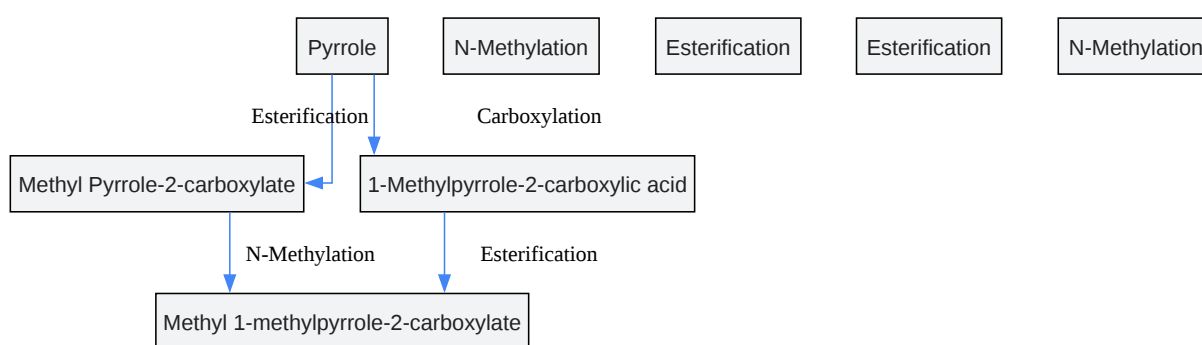
While a complete set of spectra is not readily available in the public domain, key spectral features can be inferred from its structure and related compounds.

- ¹H NMR:** Protons on the pyrrole ring are expected to appear in the aromatic region (δ 6.0-7.5 ppm). The N-methyl and O-methyl groups will appear as sharp singlets in the upfield region (δ 3.5-4.0 ppm).
- ¹³C NMR:** The carbonyl carbon of the ester will be the most downfield signal (δ > 160 ppm). The carbons of the pyrrole ring will appear in the aromatic region (δ 100-140 ppm), while the methyl carbons will be upfield.
- IR Spectroscopy:** A strong absorption band corresponding to the C=O stretch of the ester group is expected around 1700-1730 cm⁻¹. C-H stretching and C-N stretching bands will also be present.
- Mass Spectrometry:** The molecular ion peak (M⁺) would be observed at m/z = 139.

Synthesis of Methyl 1-methylpyrrole-2-carboxylate

The synthesis of **Methyl 1-methylpyrrole-2-carboxylate** can be achieved through a multi-step process, typically involving the formation of the pyrrole ring followed by N-methylation and esterification. While a specific, detailed protocol for this exact molecule is not available in the reviewed literature, a reliable synthetic route can be constructed based on established methods for analogous compounds.

Logical Workflow for the Synthesis of **Methyl 1-methylpyrrole-2-carboxylate**:



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Caption: Synthetic routes to **Methyl 1-methylpyrrole-2-carboxylate**.

Experimental Protocol: Synthesis via N-methylation of Methyl pyrrole-2-carboxylate

This protocol is adapted from general procedures for the N-alkylation of pyrroles.[2]

Materials:

- Methyl pyrrole-2-carboxylate
- Methyl iodide
- Potassium carbonate (K_2CO_3)
- Acetone

- Diethyl ether
- Saturated aqueous sodium chloride (brine)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- To a solution of Methyl pyrrole-2-carboxylate (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
- Stir the suspension at room temperature and add methyl iodide (1.2 eq) dropwise.
- Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Dissolve the crude product in diethyl ether and wash with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield **Methyl 1-methylpyrrole-2-carboxylate**.
- The product can be further purified by column chromatography on silica gel if necessary.

Applications in Organic Synthesis: A Gateway to Bioactive Molecules

Methyl 1-methylpyrrole-2-carboxylate serves as a versatile precursor for the synthesis of a wide array of more complex molecules, particularly those with biological activity. The ester functionality can be readily converted into other functional groups such as amides, hydrazides, and carboxylic acids, providing a handle for further molecular elaboration.

Synthesis of Pyrrole-2-carboxamides: Key Intermediates for MmpL3 Inhibitors

A prominent application of **Methyl 1-methylpyrrole-2-carboxylate** is in the synthesis of pyrrole-2-carboxamides. These compounds have emerged as a promising class of inhibitors of the Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial transporter protein in *Mycobacterium tuberculosis*.^[3] Inhibition of MmpL3 disrupts the transport of mycolic acids, essential components of the mycobacterial cell wall, leading to bacterial death.

Experimental Protocol: General Procedure for the Synthesis of Pyrrole-2-carboxamides

This protocol is adapted from the synthesis of related pyrrole-2-carboxamide MmpL3 inhibitors.^[3]

Materials:

- **Methyl 1-methylpyrrole-2-carboxylate**
- Primary amine (R-NH₂)
- Trimethylaluminum (AlMe₃)
- Toluene
- Dichloromethane
- Saturated aqueous sodium bicarbonate
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- Dissolve the desired primary amine (1.2 eq) in toluene in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
- Cool the solution to 0 °C and slowly add a 2 M solution of trimethylaluminum in toluene (1.2 eq).
- Allow the mixture to warm to room temperature and stir for 30 minutes.

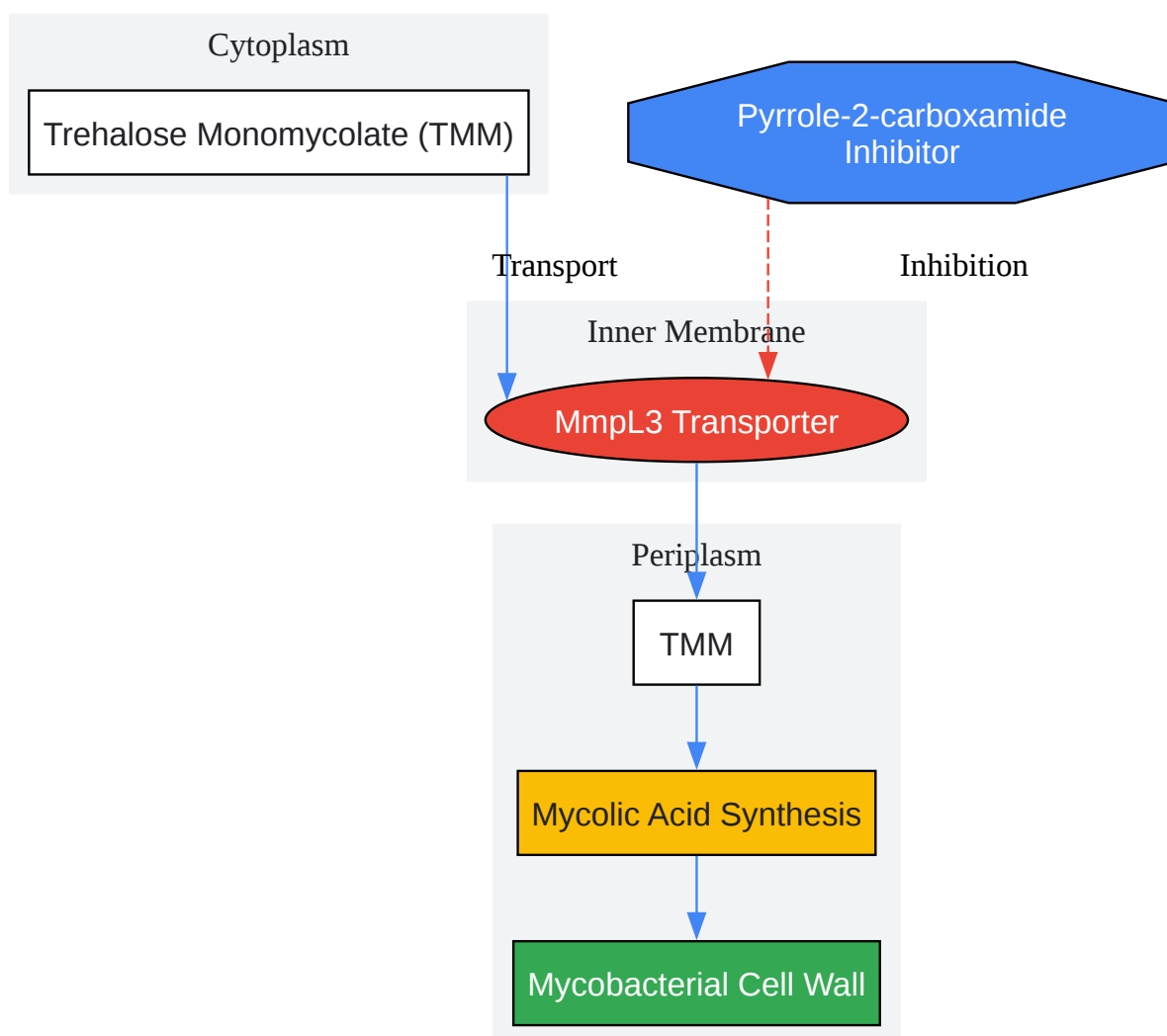
- Add a solution of **Methyl 1-methylpyrrole-2-carboxylate** (1.0 eq) in toluene to the reaction mixture.
- Heat the reaction to reflux and monitor its progress by TLC.
- After completion, cool the reaction to 0 °C and cautiously quench with water.
- Extract the product with dichloromethane.
- Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired pyrrole-2-carboxamide.

MmpL3 Signaling Pathway and Mechanism of Inhibition

The MmpL3 protein is an essential inner membrane transporter in *Mycobacterium tuberculosis*. It is responsible for the translocation of trehalose monomycolate (TMM), a precursor to mycolic acids, from the cytoplasm to the periplasm. Mycolic acids are major components of the mycobacterial outer membrane, which is critical for the bacterium's survival and virulence.

Inhibition of MmpL3 disrupts this crucial transport process, leading to the accumulation of TMM in the cytoplasm and a depletion of mycolic acids in the cell wall. This ultimately compromises the integrity of the cell envelope, making the bacterium susceptible to host immune defenses and other stressors, leading to cell death.

Diagram of the MmpL3-Mediated Mycolic Acid Transport Pathway and its Inhibition:



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Caption: Inhibition of the MmpL3 transporter by pyrrole-2-carboxamides.

Conclusion

Methyl 1-methylpyrrole-2-carboxylate is a highly valuable and versatile building block in organic synthesis. Its straightforward synthesis and the reactivity of its ester group provide a convenient entry point for the construction of a diverse range of complex molecules. The successful application of this compound in the development of potent MmpL3 inhibitors highlights its significance in medicinal chemistry and drug discovery. This guide provides a

foundational understanding for researchers and scientists to explore the full potential of **Methyl 1-methylpyrrole-2-carboxylate** in their synthetic endeavors.

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